N-(4-ethoxyphenyl)-4-phenoxybenzamide
Description
N-(4-Ethoxyphenyl)-4-phenoxybenzamide (CAS: 723255-51-4) is a benzamide derivative with the molecular formula C₂₁H₁₉NO₃ and a molecular weight of 333.38 g/mol. Its structure consists of a central benzamide scaffold substituted with a phenoxy group at the 4-position and a 4-ethoxyphenyl moiety attached via the amide nitrogen.
Properties
Molecular Formula |
C21H19NO3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-4-phenoxybenzamide |
InChI |
InChI=1S/C21H19NO3/c1-2-24-18-14-10-17(11-15-18)22-21(23)16-8-12-20(13-9-16)25-19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,22,23) |
InChI Key |
NWPQWHUIOGSCOL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between N-(4-ethoxyphenyl)-4-phenoxybenzamide and related benzamide derivatives:
Key Observations
Substituent Effects on Antitumor Activity N-(4-Fluorophenyl)-4-phenoxybenzamide demonstrated significant antitumor activity against HepG2 cells, attributed to the electron-withdrawing fluorine atom, which may enhance cellular uptake or target binding . By contrast, N-(1-(2,6-difluorobenzyl)-piperidine-4-yl)-4-phenoxybenzamide (compound 10) showed enhanced activity due to the addition of a piperidine ring and difluorobenzyl group, suggesting that bulky substituents improve interaction with cellular targets .
Role of Ethoxy vs. Methoxy/Nitro Groups The 4-ethoxy group in the target compound may confer higher lipophilicity compared to the 4-methoxy or nitro groups in analogs like 4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (compound 4MNB). This could influence pharmacokinetic properties such as membrane permeability .
Structural Flexibility and Receptor Binding
- Compounds with rigid scaffolds, such as those incorporating piperidine (e.g., compound 10 ), often exhibit improved receptor selectivity due to restricted conformational mobility. In contrast, simpler benzamides like the target compound may have broader but less specific interactions .
Synthetic Accessibility The synthesis of this compound likely follows standard benzamide coupling protocols, similar to routes used for N-(4-fluorophenyl)-4-phenoxybenzamide (alkylation/hydrolysis/condensation) . More complex derivatives, such as κ-opioid receptor antagonists (e.g., 11a–q in ), require multi-step syntheses involving piperazine coupling and protecting group strategies .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than methoxy groups, which may improve the compound’s half-life in vivo .
- Crystallinity : Bromo- and nitro-substituted analogs (e.g., 4MNB ) exhibit distinct crystallographic parameters due to strong intermolecular interactions (e.g., halogen bonds), whereas the ethoxy group may favor less ordered packing .
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